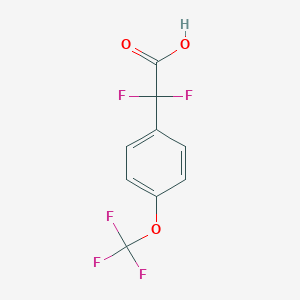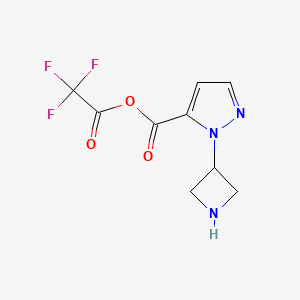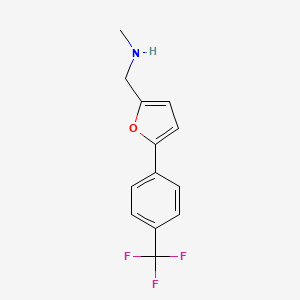
3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are saturated five-membered heterocyclic organic compounds containing one nitrogen atom
准备方法
The synthesis of 3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine involves several steps. One common synthetic route includes the reaction of 2-pyrrolidinone with isobutyl bromide to form 1-isobutyl-2-pyrrolidinone. This intermediate is then reacted with 3-methylpyridine under specific conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反应分析
3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrolidine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
科学研究应用
3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex molecules, including alkaloids and peptides. Its unique ring structure provides stability and reactivity, making it useful in creating diverse chemical libraries for drug discovery.
Biology: The compound is used in the study of stereochemistry and reaction mechanisms, contributing to the development of new synthetic methodologies and catalytic processes.
Industry: In materials science, pyrrolidine derivatives are employed in the design and fabrication of advanced materials, such as polymers and nanomaterials, which have applications in electronics, coatings, and composites.
作用机制
The mechanism of action of 3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and to design more effective derivatives.
相似化合物的比较
3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine can be compared with other similar compounds, such as:
1-Isobutyl-3-pyrrolidin-2-yl-1H-pyrazole: This compound has a similar pyrrolidine ring structure but differs in the presence of a pyrazole ring instead of a pyridine ring.
3-(1-Isobutyl-2-pyrrolidinyl)-N,N-diisopropyl-2-pyridinamine: This compound has a similar pyrrolidine and pyridine structure but includes additional diisopropylamine groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C14H22N2 |
|---|---|
分子量 |
218.34 g/mol |
IUPAC 名称 |
3-methyl-5-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C14H22N2/c1-11(2)10-16-6-4-5-14(16)13-7-12(3)8-15-9-13/h7-9,11,14H,4-6,10H2,1-3H3 |
InChI 键 |
ZHRBBKYNEOOOEH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1)C2CCCN2CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



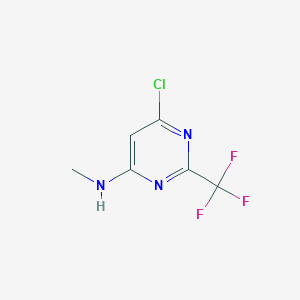

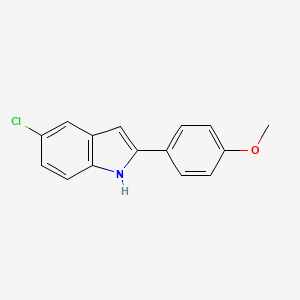
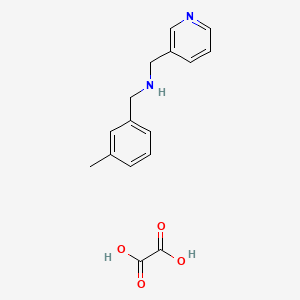
![methyl (3aS,4S,6S,6aS)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B15060261.png)
![2-[(1E)-3-[(2E)-1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-en-1-yl]-1-ethyl-3,3-dimethyl-5-sulfoindol-1-ium](/img/structure/B15060263.png)
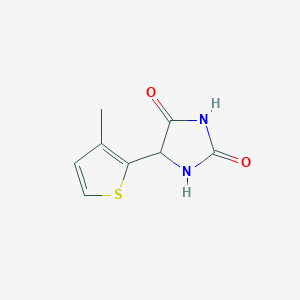
![5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid;methyl 2,2,2-trifluoroacetate](/img/structure/B15060267.png)
![2-[3-(4-Carbamoylphenyl)prop-2-enoylamino]-3-methylbutanoic acid](/img/structure/B15060273.png)
![6-Benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate](/img/structure/B15060276.png)
